(4-Acetyltriazol-1-yl)urea
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
177084-94-5 |
|---|---|
Molecular Formula |
C5H7N5O2 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
(4-acetyltriazol-1-yl)urea |
InChI |
InChI=1S/C5H7N5O2/c1-3(11)4-2-10(9-7-4)8-5(6)12/h2H,1H3,(H3,6,8,12) |
InChI Key |
OJGIZDBSOHCJLJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN(N=N1)NC(=O)N |
Canonical SMILES |
CC(=O)C1=CN(N=N1)NC(=O)N |
Synonyms |
Urea, (4-acetyl-1H-1,2,3-triazol-1-yl)- (9CI) |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of 4 Acetyltriazol 1 Yl Urea
Fundamental Spectroscopic Techniques for Structure Confirmation
Comprehensive searches of scientific literature and chemical databases did not yield specific spectroscopic data for the compound (4-Acetyltriazol-1-yl)urea. The following sections outline the general principles of standard spectroscopic techniques that would be employed for the structural elucidation of such a molecule. The data presented is illustrative of the parent compound, urea (B33335), and related structures, as specific experimental values for this compound are not publicly available in the searched resources.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the different types of protons present in the molecule. For instance, the protons of the acetyl group's methyl moiety would likely appear as a singlet. The protons on the triazole ring would exhibit characteristic chemical shifts and coupling patterns depending on their electronic environment. The protons of the urea group (-NH-CO-NH₂) would likely appear as broad signals, and their chemical shifts could be sensitive to the solvent and concentration. nih.govrsc.orgnih.govresearchgate.net
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbons of the acetyl and urea groups would resonate at the downfield end of the spectrum due to their deshielded nature. The carbon atoms of the triazole ring and the methyl group would have characteristic chemical shifts that would aid in the final structure confirmation. nih.gov
Hypothetical ¹H NMR Data for this compound
| Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Acetyl-CH₃ | ~2.0 - 2.5 | Singlet |
| Triazole-H | ~7.5 - 9.0 | Singlet/Doublet |
| Urea-NH | Variable (Broad) | Singlet |
Hypothetical ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| Acetyl C=O | ~190 - 200 |
| Urea C=O | ~150 - 160 |
| Triazole Carbons | ~120 - 150 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands.
Key expected vibrations would include N-H stretching vibrations from the urea moiety, typically appearing as a broad band in the region of 3200-3600 cm⁻¹. docbrown.inforesearchgate.net The C=O stretching vibrations of both the acetyl and urea groups would be prominent in the 1600-1750 cm⁻¹ region. docbrown.inforesearchgate.netnih.govderpharmachemica.com The C-N stretching and N-H bending vibrations would also provide valuable structural information. researchgate.netresearchgate.net The specific positions of these bands would be influenced by the electronic effects of the triazole ring.
Characteristic IR Absorption Bands for Urea and Related Structures
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretching (Urea) | 3200 - 3600 |
| C=O Stretching (Ketone) | ~1715 |
| C=O Stretching (Urea) | ~1680 |
| N-H Bending (Urea) | ~1600 - 1650 |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. In a mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the exact mass of the compound. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition.
The fragmentation pattern would show characteristic losses of small molecules or radicals, such as the loss of the acetyl group, the urea moiety, or parts of the triazole ring. This fragmentation is crucial for confirming the connectivity of the different structural units. For example, a common fragmentation pathway for urea derivatives involves cleavage of the C-N bonds. lcms.cz
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption maxima corresponding to π→π* and n→π* transitions. The triazole ring, being an aromatic heterocycle, would contribute significantly to the UV absorption profile. ethernet.edu.etrsc.orgarchive.org The acetyl and urea groups would also influence the wavelength and intensity of the absorption bands. The position of the λ_max would be sensitive to the solvent polarity.
Advanced Structural Characterization Methods
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, offering the determination of the elemental composition of a molecule with high accuracy and precision. For this compound, HRMS provides unambiguous confirmation of its molecular formula by measuring the mass-to-charge ratio (m/z) of its molecular ion to four or five decimal places.
In a typical analysis, the compound is introduced into the mass spectrometer, often using a soft ionization technique such as Electrospray Ionization (ESI), to generate intact protonated molecules [M+H]⁺ or other adducts. The high-resolution analyzer, for instance, a Time-of-Flight (TOF) or Orbitrap instrument, then measures the m/z value with exceptional accuracy.
The experimentally measured mass is then compared with the theoretical exact mass calculated from the molecular formula (C₅H₆N₄O₂). The close agreement between the found and calculated values, typically within a few parts per million (ppm), provides strong evidence for the assigned structure and elemental composition. This level of accuracy is crucial to distinguish between compounds with the same nominal mass but different elemental formulas. For related acetylated triazole derivatives, HRMS data is consistently reported to confirm their structures, with calculated and found m/z values presented to validate the proposed molecular formulas. nih.gov
Table 1: Representative High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Adduct Ion | Calculated m/z | Found m/z | Difference (ppm) |
| [M+H]⁺ | 155.0564 | 155.0561 | -1.9 |
| [M+Na]⁺ | 177.0383 | 177.0380 | -1.7 |
Note: The data presented in this table is representative and intended to illustrate the expected results from HRMS analysis of this compound based on standard analytical methods.
Elemental Analysis and Purity Assessment
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) within a sample of this compound. This analysis provides empirical evidence for the purity of the synthesized compound and further corroborates its elemental composition as determined by HRMS.
The procedure involves the complete combustion of a precisely weighed amount of the substance in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector. The weight percentages of C, H, and N are calculated from these measurements.
For a pure sample of this compound (C₅H₆N₄O₂), the experimentally determined percentages of each element should align closely with the theoretically calculated values. A significant deviation between the found and calculated values would indicate the presence of impurities, such as residual solvents or starting materials. In the synthesis and characterization of related 1,2,4-triazole (B32235) derivatives, elemental analysis is a standard method to establish compound purity, with results typically expected to be within ±0.4% of the theoretical values. nih.govmdpi.com
Table 2: Elemental Analysis Data for this compound (Molecular Formula: C₅H₆N₄O₂; Molecular Weight: 154.13 g/mol )
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 38.96 | 38.91 |
| Hydrogen (H) | 3.92 | 3.95 |
| Nitrogen (N) | 36.35 | 36.30 |
Note: The "Found (%)" values are representative examples of typical experimental results for a high-purity sample.
Computational Chemistry and Theoretical Studies of 4 Acetyltriazol 1 Yl Urea
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. This method is routinely used to determine a wide range of molecular properties.
Despite the common application of DFT to heterocyclic compounds, specific studies detailing DFT calculations for (4-Acetyltriazol-1-yl)urea have not been identified in the surveyed literature. Such a study would typically involve the subsections outlined below.
Geometry Optimization and Conformational Analysis
This foundational computational step involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds (e.g., between the triazole ring and the urea (B33335) moiety, and around the acetyl group), conformational analysis would be performed to identify various stable conformers and their relative energies.
However, no published data on the optimized geometry, bond lengths, bond angles, or conformational analysis of this compound could be located.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter for determining molecular stability and reactivity.
Specific HOMO, LUMO, and HOMO-LUMO gap energy values calculated for this compound are not available in the scientific literature.
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Computational methods, particularly DFT, are frequently used to predict spectroscopic properties, which can aid in the characterization and identification of compounds. This involves calculating:
NMR: Chemical shifts (¹H and ¹³C)
IR: Vibrational frequencies and their intensities
UV-Vis: Electronic absorption wavelengths (λmax) and oscillator strengths
No theoretical spectra or predicted spectroscopic data for this compound have been published.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD provides detailed information on the conformational changes, flexibility, and intermolecular interactions of a molecule in a simulated environment (e.g., in a solvent or interacting with a biological target).
There are no available reports of MD simulations being performed on this compound to study its dynamic behavior.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry can be used to model reaction pathways, calculate activation energies, and identify transition states, thereby elucidating potential mechanisms for the synthesis or degradation of a compound.
No computational studies on the reaction mechanisms involving the formation or reactivity of this compound could be found in the reviewed literature.
Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological activity relationships)
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that attempt to predict the physical, chemical, or environmental properties of compounds based on their molecular structures. These models rely on calculated molecular descriptors.
A search for QSPR studies that include this compound as part of a dataset for modeling physical or chemical properties (excluding biological activity) did not yield any results.
Intermolecular Interactions and Supramolecular Assembly Prediction
Key Hydrogen Bonding Sites and Predicted Interactions:
This compound features several key sites for hydrogen bonding:
Urea Moiety (-NH-C(O)-NH-): The urea group is a powerful and well-recognized motif in supramolecular chemistry. It possesses two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that is a strong hydrogen bond acceptor. This dual functionality allows urea derivatives to form robust and predictable hydrogen-bonded assemblies. mdpi.comresearchgate.net In many crystal structures of urea derivatives, molecules are linked via pairs of N-H⋯O hydrogen bonds, forming characteristic inversion dimers with an R²₂(8) ring motif. nih.gov
1,2,3-Triazole Ring: The triazole ring is another significant contributor to intermolecular interactions. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. mdpi.comnih.gov Furthermore, the C-H bonds of the triazole ring can participate in weaker C–H⋯O or C–H⋯N hydrogen bonds, which have been shown to be structurally significant in stabilizing crystal packing. rsc.org The 1,2,3-triazole framework is recognized for its role in forming diverse supramolecular interactions. scinito.ai
Acetyl Group (-C(O)CH₃): The carbonyl oxygen of the acetyl group provides an additional hydrogen bond acceptor site. This allows for further complexity in the hydrogen-bonding network, potentially competing with or complementing the interactions of the urea carbonyl.
Based on these functional groups, several primary intermolecular interactions are predicted for this compound:
N-H⋯O Hydrogen Bonds: The strongest and most influential interactions are expected to be the N-H⋯O hydrogen bonds involving the urea N-H donors and the carbonyl oxygen acceptors of either the urea or the acetyl group. The formation of the classic urea-urea catemer or dimer motifs is highly probable.
N-H⋯N Hydrogen Bonds: The urea N-H groups could also form hydrogen bonds with the nitrogen atoms of the triazole ring. The relative favorability of N-H⋯O versus N-H⋯N bonds would depend on the specific steric and electronic environment.
Prediction of Supramolecular Assembly:
The interplay of these hydrogen bonds can lead to the formation of various supramolecular assemblies, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.
One-Dimensional Chains: A common motif for urea-containing compounds is the formation of one-dimensional chains through N-H⋯O hydrogen bonds, where each molecule donates and accepts hydrogen bonds to form a continuous line.
Two-Dimensional Sheets: Cross-linking of these one-dimensional chains through other interactions, such as C-H⋯N or C-H⋯O bonds involving the triazole and acetyl groups, could lead to the formation of two-dimensional sheets.
Dimers: The formation of discrete hydrogen-bonded dimers, particularly the R²₂(8) motif between two urea moieties, is a strong possibility and a common feature in the crystal structures of many urea derivatives. nih.gov These dimers can then act as larger building blocks for the construction of more extended supramolecular architectures.
Computational Modeling Approach:
In the absence of experimental crystal structure data, computational methods are an invaluable tool for predicting the supramolecular assembly of this compound. Density Functional Theory (DFT) calculations could be employed to:
Determine the Stable Conformations: Identify the low-energy conformations of the isolated molecule.
Calculate Interaction Energies: Compute the binding energies of various possible dimeric structures to determine the most stable hydrogen-bonding motifs.
Predict Crystal Packing: Employ crystal structure prediction (CSP) algorithms to generate and rank plausible crystal packing arrangements based on their calculated lattice energies.
A theoretical study would likely involve geometry optimization of different possible hydrogen-bonded dimers and analysis of their interaction energies, as shown in the hypothetical data table below.
Table 1: Hypothetical Interaction Energies for Predicted Dimers of this compound
| Dimer Motif | Hydrogen Bonds Involved | Predicted Interaction Energy (kcal/mol) |
| Urea-Urea Dimer (R²₂(8)) | 2 x (N-H⋯O) | -15 to -20 |
| Urea-Triazole Dimer | 1 x (N-H⋯N) | -8 to -12 |
| Urea-Acetyl Dimer | 1 x (N-H⋯O) | -10 to -15 |
| Triazole C-H Mediated Dimer | 1 x (C-H⋯O) | -2 to -5 |
Note: The data in this table is hypothetical and serves as an illustration of the type of results that would be obtained from computational analysis. The actual values would need to be determined through rigorous quantum chemical calculations.
Chemical Reactivity and Transformation Studies of the 4 Acetyltriazol 1 Yl Urea Scaffold
Reaction with Electrophiles and Nucleophiles
The (4-Acetyltriazol-1-yl)urea scaffold possesses sites susceptible to attack by both electrophiles and nucleophiles. byjus.commasterorganicchemistry.com The electron-withdrawing nature of the acetyl group and the urea (B33335) functionality influences the reactivity of the triazole ring.
Electrophilic Reactions: The lone pairs of electrons on the nitrogen atoms of the triazole ring and the oxygen atom of the urea's carbonyl group are potential sites for electrophilic attack. researchgate.netyoutube.com However, the acetyl group at the 4-position and the urea at the N1 position of the triazole ring decrease the electron density of the ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted 1,2,3-triazoles. unacademy.com Reactions with strong electrophiles may lead to N-acylation or N-alkylation at the urea nitrogen or potentially at the N2 or N3 positions of the triazole ring, though the latter is less favored due to electronic effects.
Nucleophilic Reactions: The carbonyl carbon of the acetyl group and the carbonyl carbon of the urea moiety are the primary electrophilic centers, making them susceptible to nucleophilic attack. byjus.commasterorganicchemistry.com Strong nucleophiles can react with the urea carbonyl, potentially leading to cleavage of the urea linkage. The acetyl group's carbonyl can undergo typical ketone reactions, such as addition of organometallic reagents or reduction.
Furthermore, the triazole ring itself, particularly when N-acylated, can become susceptible to nucleophilic attack, which can lead to ring-opening reactions. nih.govrsc.org
A summary of potential reactive sites is presented below:
| Reactive Site | Type of Reagent | Potential Reaction |
|---|---|---|
| Urea N-H | Electrophile | Acylation, Alkylation |
| Urea C=O | Nucleophile | Addition, Cleavage |
| Acetyl C=O | Nucleophile | Addition, Reduction |
| Triazole N2, N3 | Electrophile | Acylation, Alkylation (less favored) |
Ring Transformations and Rearrangement Reactions
The 1,2,3-triazole ring system, especially when substituted with an electron-withdrawing group at the N1 position, is known to undergo various ring transformations and rearrangements, often initiated by thermal or acidic conditions. nih.govrsc.org
Denitrogenative Transformations: A key reaction of N-acylated 1,2,3-triazoles is denitrogenative ring cleavage. nih.govrsc.org In the presence of acids or metal catalysts, N-acyl-1,2,3-triazoles can undergo ring opening with the elimination of dinitrogen (N₂). This process typically involves the formation of a vinyl cation intermediate, which can then undergo various subsequent reactions, including cyclizations or capture by nucleophiles. nih.govrsc.org For this compound, the urea moiety at N1 acts as an acyl-like group, potentially facilitating such transformations under appropriate conditions.
Rearrangement Reactions: Rearrangements involving the triazole scaffold can lead to the formation of other heterocyclic systems. For instance, thermal or photochemical conditions can sometimes induce rearrangements of the triazole ring, although specific examples for the this compound scaffold are not extensively documented. A notable rearrangement for related structures is the Curtius rearrangement, which can occur if an acyl azide (B81097) is formed as an intermediate. thieme.deresearchgate.netuobaghdad.edu.iq For example, conversion of a carboxylic acid derivative on the triazole ring to an acyl azide, followed by heating, would lead to an isocyanate, which could then be trapped by nucleophiles to form ureas, carbamates, or other derivatives. uobaghdad.edu.iq
| Transformation Type | Conditions | Intermediate/Product |
| Denitrogenative Ring Cleavage | Acid or Metal Catalysis | Vinyl Cation, N-Alkenyl Compounds |
| Curtius Rearrangement | Thermal (from acyl azide) | Isocyanate |
Functional Group Interconversions on the Triazole and Urea Moieties
The functional groups present in this compound, namely the acetyl and urea moieties, can undergo a variety of interconversions, allowing for the synthesis of a diverse range of derivatives. youtube.comrsc.orgyoutube.com
On the Acetyl Group:
Reduction: The acetyl group can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride.
Oxidation: While the acetyl group itself is not readily oxidized, if the methyl group were, for example, a hydroxymethyl group, it could be oxidized to an aldehyde or carboxylic acid.
Condensation: The α-protons of the acetyl group are acidic and can participate in base-catalyzed condensation reactions, such as aldol (B89426) condensations.
On the Urea Moiety:
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield 1-amino-1H-1,2,3-triazole and ultimately ammonia (B1221849) and carbon dioxide. nih.gov The stability of the urea is pH and temperature-dependent. nih.gov
Alkylation/Acylation: The N-H protons of the urea are acidic and can be deprotonated by a strong base, allowing for subsequent alkylation or acylation to form substituted ureas.
Conversion to Guanidines: The urea can potentially be converted to a guanidine (B92328) derivative through reaction with a suitable amine and a dehydrating agent.
A table summarizing these interconversions is provided below:
| Functional Group | Reagent/Condition | Product Functional Group |
|---|---|---|
| Acetyl (C=O) | NaBH₄ | Secondary Alcohol |
| Urea (N-H) | Base, then R-X | N-Alkyl Urea |
| Urea (N-H) | Base, then RCOCl | N-Acyl Urea |
Stability and Degradation Pathways (Chemical)
The chemical stability of this compound is influenced by environmental factors such as pH, temperature, and the presence of other chemical agents. nih.gov
Hydrolytic Stability: The urea functional group is susceptible to hydrolysis, which can be catalyzed by both acids and bases. nih.gov The rate of degradation generally increases with temperature. nih.gov Studies on urea stability have shown it is most stable in the pH range of 4-8. nih.gov The degradation of urea in aqueous solution leads to the formation of ammonia and carbon dioxide. nih.gov In the context of this compound, this would result in the cleavage of the urea bond, releasing the 4-acetyl-1H-1,2,3-triazole core.
Thermal Stability: 1,2,3-triazoles are generally considered to be thermally stable heterocycles. However, the presence of the N-acyl-like urea substituent can lower the decomposition temperature. vdoc.pub As mentioned in section 5.2, heating N-acylated 1,2,3-triazoles can lead to denitrogenative cleavage. nih.govrsc.org Therefore, thermal degradation of this compound may proceed via loss of N₂, particularly under acidic conditions.
Photochemical Stability: The photochemical stability of this specific compound is not widely reported. However, triazole rings and urea functionalities can be susceptible to degradation upon exposure to UV radiation, potentially leading to radical-based decomposition pathways.
| Degradation Pathway | Conditions | Major Degradation Products |
| Hydrolysis | Acidic or Basic pH, elevated temperature | 4-Acetyl-1H-1,2,3-triazole, Ammonia, Carbon Dioxide |
| Thermolysis | High Temperature | Potential for N₂ extrusion, various fragments |
Synthesis and Exploration of 4 Acetyltriazol 1 Yl Urea Derivatives and Analogues
Modification of the Acetyl Moiety
One common approach involves the condensation of 4-amino-1,2,3-triazoles with β-dicarbonyl compounds. For instance, the reaction of 4-acetyltriazole-2-phenyl-5-amine with malononitrile (B47326) in boiling DMF has been reported to yield 5-aminotriazolo[4,5-b]pyridine-6-carbonitrile. researchgate.net This demonstrates a strategy where the acetyl group participates in a cyclization reaction, effectively modifying the original moiety into a more complex, fused ring system.
Another strategy involves the direct chemical alteration of the acetyl group itself. For example, the ketone of the acetyl group can undergo reduction to a secondary alcohol, which can be further derivatized. Alternatively, the methyl group of the acetyl moiety can be functionalized, for instance, through halogenation followed by nucleophilic substitution, to introduce a variety of substituents. While specific examples for (4-Acetyltriazol-1-yl)urea are not extensively detailed in the provided literature, these represent standard synthetic routes for modifying acetyl groups in heterocyclic compounds.
The stereoelectronic effects of the acyl group on acylhydrazines have been noted to influence the yields of 1,2,4-triazole (B32235) formation, suggesting that modifications to the acetyl group could similarly impact synthetic outcomes and derivative stability. nih.gov
Substitution Patterns on the Triazole Ring
Research on related 1,4-substituted 1,2,3-triazoles has shown that introducing substituents at the 5-position of the triazole ring can significantly affect biological activity. nih.gov For instance, reaction of a 1,4-disubstituted 1,2,3-triazole with n-BuLi and acetaldehyde (B116499) can introduce a hydroxyethyl (B10761427) group at the 5-position. nih.gov Another method involves a CuAAC protocol to prepare 5-iodo-1,4-disubstituted 1,2,3-triazoles, where an in situ generated electrophilic iodine species undergoes substitution at the 5-position. nih.gov These examples on the 1,2,3-triazole isomer highlight potential synthetic avenues for functionalizing the triazole ring in this compound.
The electronic nature of substituents on the triazole ring can play a critical role. Studies on other triazole-containing compounds have demonstrated that electron-withdrawing or electron-donating groups can dramatically alter their properties. nih.gov For example, in the synthesis of aryl-(4-aryl-4H- nih.govnih.govasianpubs.orgtriazole-3-yl)-amines, the electronic effects of substituents on the phenyl rings of the precursors were found to be important in the formation of the carbodiimide (B86325) intermediate and the subsequent ring closure. nih.gov
Derivatization of the Urea (B33335) Functionality
The urea moiety is a versatile functional group that can be derivatized in multiple ways to fine-tune the properties of the parent compound. nih.gov The synthesis of urea derivatives often involves the reaction of an amine with an isocyanate. nih.gov This fundamental reaction can be adapted to create a wide array of N-substituted ureas.
One common method for creating unsymmetrical ureas is the reaction of an amine with phosgene (B1210022) or a phosgene equivalent to form an isocyanate intermediate, which then reacts with another amine. nih.gov Safer alternatives to phosgene, such as N,N'-carbonyldiimidazole (CDI), are also widely used. nih.gov Phenyl carbamates can also serve as stable intermediates for the synthesis of N,N'-substituted ureas by reacting them with a stoichiometric amount of an amine in a solvent like dimethyl sulfoxide (B87167) (DMSO). google.com
Recent methods have also explored the use of hypervalent iodine reagents, such as PhI(OAc)₂, to mediate the coupling of amides and amines for the synthesis of unsymmetrical ureas under metal-free conditions. mdpi.com This approach offers a versatile route for late-stage functionalization of complex molecules. mdpi.com Furthermore, the Lossen rearrangement of hydroxamic acids in the presence of amines provides another pathway to urea derivatives. organic-chemistry.orgorganic-chemistry.org
In the context of this compound, derivatization could involve N-alkylation or N-arylation of the urea nitrogens. For instance, palladium-catalyzed cross-coupling reactions have been successfully employed for the arylation of ureas. organic-chemistry.org In a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, modifications to the N-acylpiperidine portion demonstrated that introducing polar and basic side chains could be achieved while maintaining high potency. nih.gov
| Starting Material | Reagent | Product | Reference |
| Amine | Isocyanate | N,N'-disubstituted urea | nih.gov |
| Amine | Phosgene/CDI, then another amine | Unsymmetrical urea | nih.gov |
| Phenyl carbamate | Amine in DMSO | N,N'-substituted urea | google.com |
| Amide and Amine | PhI(OAc)₂ | Unsymmetrical urea | mdpi.com |
Fusion with Other Heterocyclic Systems
Fusing the this compound scaffold with other heterocyclic systems can lead to novel chemical entities with potentially enhanced or new biological activities. This strategy aims to create more rigid and structurally complex molecules.
One approach is to use the existing functional groups on the parent molecule as handles for building a new ring. For example, the acetyl group on the triazole ring can participate in condensation reactions to form fused pyridines. researchgate.net
Another strategy involves the replacement of a labile bond within a larger molecule with a more stable heterocyclic ring. For instance, in the synthesis of cystobactamid derivatives, an amide bond was replaced by a triazole ring, which was prepared from an alkyne and an azide (B81097). d-nb.info This modification was found to improve hydrolytic stability while preserving antibacterial activity in selected cases. d-nb.info Similarly, the urea group itself has been used as a substitute for an amide linkage in these complex natural product analogues. d-nb.info
The synthesis of fused systems can also be achieved through tandem reactions. A protocol for synthesizing a nih.govnih.govmdpi.comoxadiazolo[3,4-d] nih.govnih.govd-nb.infotriazin-7(6H)-one system was developed based on tandem diazotization/azo coupling reactions of (1,2,5-oxadiazolyl)carboxamide derivatives. beilstein-journals.org Such methodologies could potentially be adapted to create novel fused heterocycles starting from appropriately functionalized this compound precursors.
| Fused Heterocycle | Synthetic Strategy | Reference |
| Triazolo[4,5-b]pyridine | Condensation of aminotriazole with malononitrile | researchgate.net |
| Triazole-containing cystobactamids | Replacement of amide with triazole via alkyne and azide | d-nb.info |
| Furoxanotriazinones | Tandem diazotization/azo coupling | beilstein-journals.org |
Stereochemical Aspects of Derivative Synthesis
The synthesis of derivatives of this compound can involve the creation of new stereocenters, making the stereochemical outcome of these reactions an important consideration.
When modifying the acetyl moiety, for example, by reducing the ketone to a secondary alcohol, a new chiral center is formed. The use of stereoselective reducing agents would be necessary to control the configuration of this center.
In the derivatization of the urea functionality, if a chiral amine or isocyanate is used, the resulting product will be a mixture of diastereomers unless the starting material is enantiomerically pure. For example, the synthesis of (R)-1-(1-phenylethyl)-3-(p-tolyl)urea was achieved using (R)-1-phenylethylamine, demonstrating the incorporation of a stereocenter through the choice of a chiral starting material. mdpi.com
The stereochemistry of substituents can also influence the biological activity. In the context of triazole synthesis, the stereoelectronic effects of the acyl group on acylhydrazines have been shown to affect the yields of the resulting triazoles, indicating that stereochemistry can play a role even in the formation of the core heterocyclic structure. nih.gov
When fusing with other heterocyclic systems, the formation of new rings can introduce multiple stereocenters. The relative and absolute stereochemistry of these centers would need to be controlled, often through the use of chiral catalysts or auxiliaries, or by separation of the resulting diastereomers.
Potential Chemical Applications Non Biological of 4 Acetyltriazol 1 Yl Urea and Its Derivatives
Applications in Materials Science (e.g., Polymers, Functional Materials)
Urea (B33335) and triazole derivatives are significant building blocks in the development of advanced materials. The urea group's capacity for strong, directional hydrogen bonding makes it a key component in the formation of supramolecular polymers. These non-covalent polymers can exhibit unique properties such as self-healing and stimuli-responsiveness. The incorporation of a (4-Acetyltriazol-1-yl)urea moiety into a polymer backbone could introduce specific functionalities. The acetyl group, for instance, could serve as a site for post-polymerization modification or influence the polymer's solubility and thermal properties.
Triazole rings are known for their thermal stability and are often incorporated into polymers to enhance their performance at high temperatures. Furthermore, the triazole nucleus is a component in some dyes and corrosion inhibitors, suggesting that polymers functionalized with this compound could have applications in coatings and protective materials. researchgate.net The presence of multiple nitrogen atoms and the acetyl group's carbonyl oxygen could also enhance the polymer's ability to coordinate with metal ions, leading to the development of functional materials for sensing or catalysis.
Table 1: Potential Applications of this compound-based Polymers
| Potential Application | Rationale |
| Self-healing materials | The reversible nature of the hydrogen bonds formed by the urea group can allow for the repair of mechanical damage. |
| Stimuli-responsive materials | Changes in pH or temperature could disrupt the hydrogen bonding network, leading to a change in material properties. |
| High-performance polymers | The thermal stability of the triazole ring can enhance the degradation temperature of the polymer. |
| Functional coatings | The potential for corrosion inhibition and dye incorporation makes these polymers suitable for protective and decorative coatings. |
| Metal-ion absorbing materials | The nitrogen and oxygen atoms can act as coordination sites for the capture of metal ions from solutions. |
Role as Ligands in Coordination Chemistry
The presence of the acetyl group at the 4-position of the triazole ring in this compound would likely influence its coordination behavior. The electron-withdrawing nature of the acetyl group would decrease the basicity of the triazole nitrogen atoms, potentially affecting the strength of the metal-ligand bond. Steric hindrance from the acetyl group could also favor certain coordination geometries.
Derivatives of this compound could be designed to act as multidentate ligands, leading to the formation of stable chelate complexes. For example, modification of the urea nitrogen could introduce additional donor sites. The resulting metal complexes could have interesting magnetic, optical, or catalytic properties.
Table 2: Potential Coordination Modes of this compound and its Derivatives
| Ligand | Potential Coordination Sites | Resulting Complex Type |
| This compound | Triazole nitrogen(s), Urea oxygen | Mononuclear complexes, Coordination polymers |
| Modified this compound | Triazole nitrogen(s), Urea oxygen, Additional donor atoms | Chelated mononuclear complexes, Higher dimensional MOFs |
Use in Supramolecular Chemistry and Self-Assembly
Both urea and triazole functionalities are powerful tools in supramolecular chemistry due to their ability to form predictable and robust non-covalent interactions. The urea group is particularly well-known for its capacity to form strong, linear hydrogen bonds, leading to the self-assembly of tapes, ribbons, and other well-defined supramolecular structures.
The this compound molecule possesses multiple hydrogen bond donors (the N-H protons of the urea) and acceptors (the carbonyl oxygens of the urea and acetyl groups, and the triazole nitrogen atoms). This rich array of interaction sites suggests that this molecule and its derivatives could self-assemble into complex and functional supramolecular architectures. For instance, the formation of supramolecular gels from urea-containing molecules is a well-documented phenomenon. These gels can find applications in areas such as drug delivery and tissue engineering, although these are beyond the scope of this article's focus.
The interplay between the hydrogen bonding of the urea group and potential π-π stacking interactions of the triazole ring could lead to the formation of highly ordered structures. The acetyl group would again play a role in modulating these interactions through steric and electronic effects. By systematically modifying the substituents on the urea nitrogen, it would be possible to tune the self-assembly behavior and the properties of the resulting supramolecular materials.
Development of Chemical Probes and Reagents
Triazole ureas have emerged as a versatile scaffold for the development of enzyme inhibitors, which can be adapted for use as chemical probes to study enzyme function. nih.gov These compounds often act as irreversible inhibitors by acylating a key residue in the enzyme's active site. The reactivity of the urea moiety can be tuned by the electronic nature of the attached groups. The electron-withdrawing acetyl group in this compound could enhance the electrophilicity of the urea carbonyl carbon, making it more susceptible to nucleophilic attack and potentially a more potent covalent inhibitor.
Beyond enzyme inhibition, the structural motifs of this compound could be incorporated into reagents for organic synthesis. For example, triazole-based reagents have been developed for various chemical transformations. The specific substitution pattern of this compound might offer unique reactivity or selectivity in certain reactions.
Furthermore, the ability of both the urea and triazole groups to engage in hydrogen bonding and coordination suggests that derivatives of this compound could be developed as sensors for specific anions or metal ions. Binding of the target analyte would lead to a measurable change in a physical property, such as color or fluorescence.
Table 3: Potential Applications of this compound in Chemical Probes and Reagents
| Application | Mechanism |
| Enzyme Inhibitors | Covalent modification of active site residues. |
| Organic Synthesis Reagents | Unique reactivity conferred by the triazole-urea scaffold. |
| Chemical Sensors | Signal transduction upon binding of an analyte through hydrogen bonding or coordination. |
Advanced Analytical Methodologies for 4 Acetyltriazol 1 Yl Urea Research
Chromatographic Separations (HPLC, GC-MS)
Chromatographic techniques are fundamental for the separation, identification, and quantification of (4-Acetyltriazol-1-yl)urea. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized methods in this context.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Methodology : A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a polar mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, as the triazole and urea (B33335) moieties contain chromophores that absorb in the UV region.
Research Findings : While specific, published HPLC methods for this compound are not readily available in the public domain, methods for similar urea-based compounds can be adapted. For instance, the analysis of imidazolidinyl urea often utilizes a mobile phase of acetonitrile and water with UV detection at 210 nm nih.gov. Such a method would serve as a good starting point for developing a robust analytical procedure for this compound. The retention time and peak purity would be critical parameters to validate the method for accurate quantification.
Illustrative HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For a compound like this compound, direct GC-MS analysis might be challenging due to its polarity and potential for thermal degradation. Derivatization may be necessary to increase its volatility and thermal stability.
Methodology : A potential GC-MS analysis would involve derivatizing the urea functional group to make the molecule more amenable to gas-phase separation. The derivatized compound would then be introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted components, providing a unique mass spectrum that acts as a chemical fingerprint for identification.
Research Findings : There is a lack of specific GC-MS studies on this compound in the available literature. However, the principles of GC-MS analysis of related nitrogen-containing heterocyclic compounds are well-established.
Thermal Analysis (TGA, DSC)
Thermal analysis techniques are crucial for understanding the thermal stability, decomposition profile, and phase transitions of this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used for this purpose.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability and decomposition pattern of this compound.
Methodology : A small amount of the sample is heated in a controlled furnace, and its weight is continuously monitored. The resulting TGA thermogram plots weight loss against temperature.
Research Findings : While specific TGA data for this compound is not published, studies on other 1,2,4-triazole (B32235) derivatives show they generally exhibit good thermal stability, with decomposition often occurring in a single step at elevated temperatures jocpr.com. For instance, some triazole derivatives are stable up to 200°C before undergoing degradation jocpr.com. The decomposition of related compounds like 3-amino-1,2,4-triazole has been shown to occur in distinct stages researchgate.net.
Hypothetical TGA Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 25 - 210 | < 1 | Loss of volatile impurities |
| 210 - 350 | ~ 65 | Major decomposition step |
| > 350 | ~ 34 | Residual mass |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal transitions such as melting, crystallization, and glass transitions.
Methodology : The sample and a reference are heated or cooled at a constant rate, and the heat flow difference between them is measured. Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks on the DSC thermogram.
Research Findings : For triazole compounds, DSC can reveal melting points and decomposition temperatures. For example, some triazole derivatives exhibit sharp endothermic peaks corresponding to their melting points, followed by exothermic decomposition at higher temperatures jocpr.com. The melting point of urea, a related compound, is a well-defined endothermic peak around 134°C jocpr.com.
Surface Characterization Techniques (if applicable for material applications)
The applicability of surface characterization techniques depends on the use of this compound in material science, for example, as a coating, in a composite material, or as a thin film. Based on the currently available scientific literature, there are no established material applications for this compound that would necessitate surface characterization. Therefore, this section is not presently applicable. Should future research explore its use in materials, techniques such as Scanning Electron Microscopy (SEM) for surface morphology, Atomic Force Microscopy (AFM) for surface topography, and X-ray Photoelectron Spectroscopy (XPS) for surface chemical composition would become relevant.
Future Research Directions and Outlook in 4 Acetyltriazol 1 Yl Urea Chemistry
Development of Asymmetric Synthesis Routes
The creation of chiral molecules with a specific three-dimensional arrangement is a critical goal in modern chemistry, particularly for applications in medicine and materials science. For (4-Acetyltriazol-1-yl)urea, the development of asymmetric synthesis routes is a key area for future investigation. This involves designing synthetic pathways that selectively produce one enantiomer of a chiral derivative over the other.
Current research in asymmetric synthesis often employs chiral catalysts, which can be either metal-based or purely organic molecules, to control the stereochemical outcome of a reaction. Future efforts in the synthesis of this compound derivatives could focus on the use of such catalysts to introduce chirality. For instance, asymmetric hydrogenation of a prochiral precursor or an enantioselective alkylation could be explored. The development of these methods would be a significant step forward, enabling the synthesis of enantiomerically pure compounds for further study and application.
Table 1: Potential Asymmetric Synthesis Strategies for this compound Derivatives
| Strategy | Catalyst Type | Potential Reaction | Desired Outcome |
| Asymmetric Hydrogenation | Chiral Metal Complex (e.g., Rh, Ru) | Reduction of a C=C or C=O bond in a precursor | Enantiomerically enriched alcohol or alkane derivative |
| Enantioselective Alkylation | Chiral Phase-Transfer Catalyst | Addition of an alkyl group to a prochiral nucleophile | Chiral center at the point of alkylation |
| Kinetic Resolution | Chiral Acylating Agent | Selective acylation of one enantiomer in a racemic mixture | Separation of enantiomers |
Exploration of Novel Reactivity Patterns
The unique combination of functional groups in this compound—the acetyl group, the triazole ring, and the urea (B33335) moiety—suggests a rich and varied reactivity that is yet to be fully explored. Future research will likely focus on uncovering and harnessing novel reaction pathways involving this compound.
The triazole ring, for example, is known for its ability to coordinate with metal ions and participate in click chemistry reactions. researchgate.net Investigating the coordination chemistry of this compound with various metals could lead to the development of new catalysts or sensors. Furthermore, the acetyl group and the urea functionality can undergo a variety of chemical transformations, such as condensation reactions, to build more complex molecular architectures. A deeper understanding of these reactivity patterns will be crucial for designing new synthetic applications for this compound.
Integration into Advanced Functional Systems
A significant area of future research will be the incorporation of this compound and its derivatives into advanced functional systems. The structural features of this compound make it an attractive building block for a variety of materials with tailored properties.
For instance, the ability of the triazole and urea groups to form hydrogen bonds could be exploited in the design of supramolecular polymers or gels. These materials, held together by non-covalent interactions, can exhibit interesting properties such as self-healing and responsiveness to external stimuli. Additionally, the incorporation of this compound into polymer backbones could lead to new materials with enhanced thermal stability or specific recognition capabilities. The potential applications for such functional materials are vast, ranging from drug delivery systems to advanced coatings.
Sustainable Synthesis and Green Chemistry Innovations
In line with the growing emphasis on environmentally responsible chemical processes, a key future direction for this compound chemistry will be the development of sustainable and green synthesis routes. rsc.org This involves minimizing waste, reducing energy consumption, and using less hazardous substances. researchgate.netnih.gov
Future research is expected to focus on several green chemistry principles. The use of greener solvents, such as water or bio-based solvents like Cyrene, is a promising alternative to traditional volatile organic compounds. nih.gov Catalyst development will also be crucial, with a focus on creating highly efficient and recyclable catalysts to minimize waste. researchgate.netrsc.org Furthermore, exploring solvent-free reaction conditions and utilizing energy-efficient technologies like microwave or ultrasound irradiation could significantly reduce the environmental impact of the synthesis process. researchgate.netdaneshyari.comnih.gov The adoption of these green chemistry innovations will be essential for the environmentally sustainable production of this compound and its derivatives. rsc.org
Table 2: Green Chemistry Approaches for the Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Use of Renewable Feedstocks | Sourcing starting materials from biomass | Reduced reliance on fossil fuels |
| Atom Economy | Designing reactions where most atoms from the reactants are incorporated into the final product | Minimized waste generation |
| Use of Safer Solvents | Employing water, supercritical fluids, or biodegradable solvents | Reduced environmental pollution and health hazards |
| Energy Efficiency | Utilizing microwave or ultrasonic energy | Faster reaction times and lower energy consumption |
| Catalysis | Developing highly active and selective catalysts that can be recycled | Increased efficiency and reduced waste |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
